rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis
Description
Structure and Key Features
The compound rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis is a racemic mixture of a bicyclic octahydrocyclopenta[b]pyrrole derivative. Its core structure consists of a fused cyclopentane-pyrrolidine ring system with stereospecific substituents:
- A benzyl carboxylate ester at position 1.
- A chlorosulfonyl methyl group at position 3a.
- The cis configuration ensures spatial proximity of these substituents on the same face of the bicyclic scaffold.
Applications
This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for introducing sulfonyl groups into target molecules. Its reactive chlorosulfonyl moiety enables nucleophilic substitution reactions, while the benzyl ester serves as a protective group for carboxylic acids .
Properties
Molecular Formula |
C16H20ClNO4S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
benzyl 3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c17-23(20,21)12-16-8-4-7-14(16)18(10-9-16)15(19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
VHFIRLXXHZABQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis typically involves multiple steps. One common method includes the reaction of a suitable precursor with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Key Differences :
- Substituents : Replaces the chlorosulfonyl methyl group with a ketone at position 5 and a tert-butyl ester at position 2.
- Reactivity: The tert-butyl ester offers superior hydrolytic stability compared to the benzyl ester, making it suitable for prolonged storage.
- Molecular Weight : 225.28 g/mol (vs. ~187.24 g/mol for the target compound) .
| Parameter | Target Compound | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
|---|---|---|
| Reactive Group | Chlorosulfonyl methyl | Ketone |
| Ester Stability | Moderate (benzyl) | High (tert-butyl) |
| Synthetic Utility | Sulfonylation reactions | Ketone functionalization |
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Key Differences :
- Substituents : Lacks the chlorosulfonyl methyl group; features a tert-butyl ester and an oxalate counterion .
- Chirality : Enantiomerically pure (vs. racemic mixture in the target compound).
- Applications : Used in asymmetric synthesis and as a chiral building block for pharmaceuticals .
| Parameter | Target Compound | (1S,3aR,6aS)-tert-Butyl oxalate derivative |
|---|---|---|
| Stereochemistry | Racemic | Enantiomerically pure |
| Counterion | None | Oxalate |
| Pharmaceutical Use | Limited (intermediate) | High (chiral scaffolds) |
rac-tert-butyl (3aS,6aR)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Key Differences :
- Substituents: Replaces the chlorosulfonyl methyl group with an amino group.
- Reactivity: The amino group enables amide bond formation or reductive alkylation, contrasting with the sulfonyl group’s electrophilic reactivity.
- Safety : Less hazardous than chlorosulfonyl derivatives due to reduced toxicity .
| Parameter | Target Compound | rac-tert-butyl amino derivative |
|---|---|---|
| Functional Group | Chlorosulfonyl methyl | Amino |
| Hazard Profile | High (reactive sulfonyl chloride) | Moderate |
| Synthetic Flexibility | Sulfonamide formation | Amidation/alkylation |
Methyl (1S,3R,3aR,6aS)-5-methyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Key Differences :
- Core Structure : Pyrrolo[3,4-c]pyrrole (vs. cyclopenta[b]pyrrole).
- Applications : Used in catalysis and as a ligand due to its planar aromatic interactions .
| Parameter | Target Compound | Methyl pyrrolopyrrole derivative |
|---|---|---|
| Ring System | Cyclopenta[b]pyrrole | Pyrrolo[3,4-c]pyrrole |
| Aromaticity | Non-aromatic | Partially aromatic |
| Catalytic Utility | Low | High |
Biological Activity
Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis, is a complex organic compound notable for its unique structural features, including a chlorosulfonyl group and a bicyclic octahydrocyclopentapyrrole system. These characteristics suggest significant potential for biological activity, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.85 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, allowing it to participate in various chemical reactions that may lead to biologically active derivatives.
The biological activity of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate is primarily attributed to its ability to interact with specific biological targets. The chlorosulfonyl group can engage in nucleophilic substitution reactions with amino acids in proteins or enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, which is crucial for therapeutic applications against diseases such as cancer and cardiovascular disorders.
Potential Biological Activities
Preliminary studies indicate that rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate may exhibit several biological activities:
- Enzyme Inhibition : Compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly targeting arginase, which plays a role in cancer progression and cardiovascular diseases.
- Antimicrobial Properties : The structural features suggest potential antimicrobial activity; however, specific studies are required to confirm this hypothesis.
- Anticancer Activity : Initial research points toward possible anticancer properties due to the compound's ability to inhibit specific enzymes involved in tumor growth.
Comparative Analysis with Similar Compounds
To better understand the biological activity of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate | Octahydrocyclopentapyrrole with chlorosulfonyl and carboxylate groups | Potential enzyme inhibitor |
| Octahydroindole derivative | Bicyclic structure without chlorosulfonyl | Varies; some are bioactive |
| Pyrrolidine carboxylic acid | Pyrrolidine ring with carboxylic acid | Varies; some are bioactive |
| Sulfonamide derivative | Contains sulfonamide functional group | Often antimicrobial |
This table highlights how the unique combination of structural features in rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate may confer distinct biological activities compared to other compounds.
Synthesis and Research Applications
The synthesis of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multi-step organic synthesis techniques. Key steps may include reactions involving chlorosulfonyl isocyanate under controlled conditions .
In terms of research applications:
- Medicinal Chemistry : This compound serves as a lead structure for developing new enzyme inhibitors.
- Biological Studies : Interaction studies using techniques like surface plasmon resonance can elucidate binding affinities with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
